molecular formula C24H20N2O3S2 B2357288 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-26-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2357288
CAS No.: 477553-26-7
M. Wt: 448.56
InChI Key: OEEVBPFGDRXUTB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-22(14-9-10-17-18(13-14)29-12-11-28-17)26-24-21(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-10,13H,1,3,5,7,11-12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEVBPFGDRXUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzothiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound through various studies and research findings.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that modifications in the benzothiazole structure could enhance activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Enterococcus faecalis . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, derivatives exhibited IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines . The mechanism often involves the inhibition of critical cellular pathways such as those involved in cell proliferation and survival.

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Specific research on related compounds has shown promising results in reducing inflammation in vitro and in vivo models.

Case Studies

  • Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity. The compound with a similar benzothiazole structure demonstrated higher efficacy against E. coli and K. pneumoniae, suggesting that structural modifications can lead to enhanced biological activity .
  • Anticancer Screening : In a high-throughput screening of a drug library that included benzothiazole derivatives, several compounds were identified as having potent anticancer activity against multicellular spheroids representing solid tumors . This highlights the potential of this compound in cancer therapeutics.

Research Findings Summary

Activity Description Reference
AntimicrobialMIC values as low as 16 µg/mL for related compounds against S. aureus
AnticancerIC50 values ranging from 28 to 290 ng/mL against various cancer cell lines
Anti-inflammatoryModulation of pro-inflammatory cytokines observed in vitro

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that derivatives of benzodioxane and related structures can exhibit inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase:

  • α-Glucosidase Inhibition : Compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown substantial inhibitory activity against yeast α-glucosidase. This property is particularly relevant for the management of Type 2 diabetes mellitus (T2DM) as it helps in controlling postprandial blood glucose levels .
  • Acetylcholinesterase Inhibition : The compound also demonstrates potential as an acetylcholinesterase inhibitor. This activity is crucial in the context of Alzheimer's disease treatment since inhibiting this enzyme can enhance cholinergic neurotransmission .

Anticancer Potential

The benzothiazole moiety present in the compound has been associated with anticancer activity. Studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : The anticancer properties are believed to be related to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectivenessReference
α-Glucosidase InhibitionPostprandial glucose controlSubstantial
Acetylcholinesterase InhibitionAlzheimer's disease treatmentModerate
Anticancer ActivityVarious cancer cell linesSignificant

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene or benzodioxine core. For example:

  • Step 1: Reacting benzodioxine derivatives with sulfonyl chlorides or isothiocyanates to introduce reactive intermediates .
  • Step 2: Coupling the intermediate with a benzothiazole moiety via nucleophilic substitution or condensation reactions, often in solvents like 1,4-dioxane or acetonitrile under reflux .
  • Step 3: Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry and reaction time control .

Basic: How is the structural identity confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR Spectroscopy: To confirm proton and carbon environments, particularly for distinguishing between benzothiophene and benzodioxine signals .
  • IR Spectroscopy: To verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular formula confirmation.

Advanced: How can reaction conditions be optimized to improve yield?

Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/acetonitrile balances reactivity and cost .
  • Temperature Control: Reactions involving benzothiazole coupling often require reflux (80–100°C) to activate electrophilic centers .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) or bases (triethylamine) can accelerate condensation steps .
  • Real-Time Monitoring: TLC or HPLC to track reaction progress and minimize byproducts .

Advanced: What methodologies analyze its interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity to proteins (e.g., kinases) .
  • Molecular Docking Simulations: Predicts binding modes with receptors (e.g., using AutoDock Vina) .
  • Enzymatic Assays: Measures inhibition constants (Ki) via fluorometric or colorimetric readouts .
  • Cellular Uptake Studies: Radiolabeled analogs or fluorescent tagging to assess permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Issues: Use of DMSO vs. aqueous buffers can alter compound bioavailability .
  • Metabolic Stability: Species-specific liver microsome assays (human vs. rodent) clarify pharmacokinetic profiles .
    Recommendation: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., SPR + cellular viability) .

Advanced: Which computational methods predict its physicochemical properties?

  • DFT Calculations: Optimize geometry and calculate dipole moments/pKa using Gaussian or ORCA .
  • QSAR Models: Relate structural features (e.g., logP, H-bond donors) to solubility or permeability .
  • MD Simulations: Assess stability in lipid bilayers to predict blood-brain barrier penetration .

Advanced: How to design analogs with improved pharmacokinetics?

  • Bioisosteric Replacement: Substitute benzodioxine with benzofuran to enhance metabolic stability .
  • Prodrug Strategies: Introduce ester moieties for better oral absorption .
  • SAR Studies: Systematically vary substituents on the benzothiazole ring and measure ADMET profiles .

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